![molecular formula C12H19NO2 B13311719 3-{[(3-Ethoxypropyl)amino]methyl}phenol](/img/structure/B13311719.png)
3-{[(3-Ethoxypropyl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(3-Ethoxypropyl)amino]methyl}phenol is an organic compound with the molecular formula C12H19NO2 It is characterized by the presence of a phenol group substituted with an aminoethyl group that is further substituted with an ethoxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3-Ethoxypropyl)amino]methyl}phenol typically involves the following steps:
Starting Materials: The synthesis begins with phenol and 3-ethoxypropylamine as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification Steps: Such as distillation or crystallization to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-{[(3-Ethoxypropyl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
3-{[(3-Ethoxypropyl)amino]methyl}phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(3-Ethoxypropyl)amino]methyl}phenol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application and target. For example, in antimicrobial applications, it may disrupt bacterial cell membranes or inhibit essential enzymes.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(3-Methoxypropyl)amino]methyl}phenol
- 3-{[(3-Propoxypropyl)amino]methyl}phenol
- 3-{[(3-Butoxypropyl)amino]methyl}phenol
Comparison
- Uniqueness : 3-{[(3-Ethoxypropyl)amino]methyl}phenol is unique due to the presence of the ethoxypropyl group, which may confer specific chemical and biological properties.
- Chemical Properties : Compared to similar compounds, it may have different solubility, reactivity, and stability profiles.
- Biological Activity : The ethoxypropyl group may influence the compound’s interaction with biological targets, potentially leading to unique therapeutic effects.
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
3-[(3-ethoxypropylamino)methyl]phenol |
InChI |
InChI=1S/C12H19NO2/c1-2-15-8-4-7-13-10-11-5-3-6-12(14)9-11/h3,5-6,9,13-14H,2,4,7-8,10H2,1H3 |
InChI Key |
TZUMGGYXALXROY-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNCC1=CC(=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


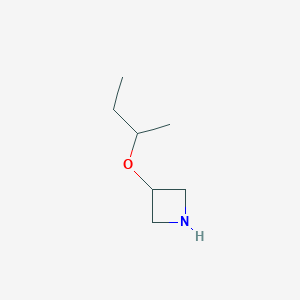
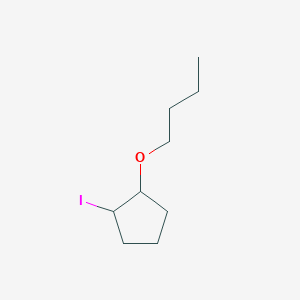
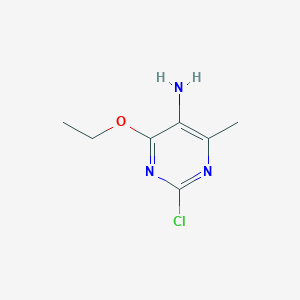
![N-[2-(Cyclopropylamino)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13311659.png)
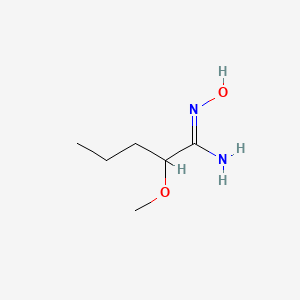
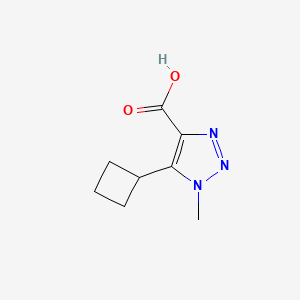
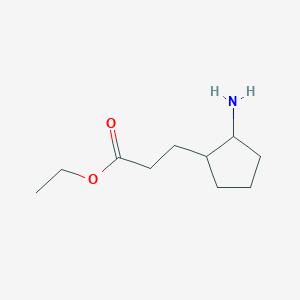

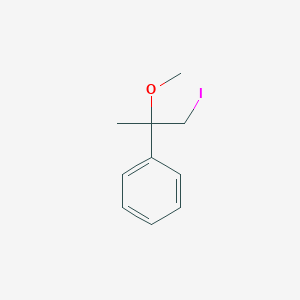
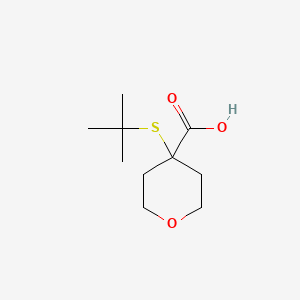
![Methyl 1-oxospiro[4.4]nonane-2-carboxylate](/img/structure/B13311715.png)
![4-[(Thiolan-3-yl)amino]benzamide](/img/structure/B13311718.png)


